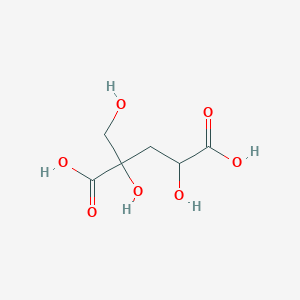
2,4-Dihydroxy-2-(hydroxymethyl)pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dihydroxy-2-(hydroxymethyl)pentanedioic acid is an organic compound with significant importance in various scientific fields. It is characterized by its unique structure, which includes two hydroxyl groups and a hydroxymethyl group attached to a pentanedioic acid backbone. This compound is known for its versatility and reactivity, making it a valuable subject of study in chemistry, biology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-2-(hydroxymethyl)pentanedioic acid typically involves multi-step organic reactions. One common method includes the hydroxylation of a suitable precursor, followed by the introduction of the hydroxymethyl group. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of environmentally benign solvents and reagents is also a consideration in industrial production to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dihydroxy-2-(hydroxymethyl)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the hydroxyl groups into hydrogen atoms, resulting in the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes.
Wissenschaftliche Forschungsanwendungen
2,4-Dihydroxy-2-(hydroxymethyl)pentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects and its use as a precursor in drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,4-Dihydroxy-2-(hydroxymethyl)pentanedioic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the hydroxymethyl group play crucial roles in these interactions, facilitating binding to enzymes and receptors. This binding can modulate various biochemical pathways, leading to the observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Glutaric Acid:
2-Hydroxyisocaproic Acid: This compound has a similar structure but differs in the position and number of hydroxyl groups.
Uniqueness: 2,4-Dihydroxy-2-(hydroxymethyl)pentanedioic acid is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specialized applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
98574-40-4 |
|---|---|
Molekularformel |
C6H10O7 |
Molekulargewicht |
194.14 g/mol |
IUPAC-Name |
2,4-dihydroxy-2-(hydroxymethyl)pentanedioic acid |
InChI |
InChI=1S/C6H10O7/c7-2-6(13,5(11)12)1-3(8)4(9)10/h3,7-8,13H,1-2H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
GILDUJVRGZIQLX-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)O)O)C(CO)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


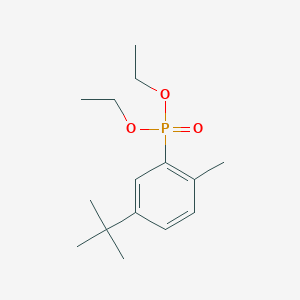
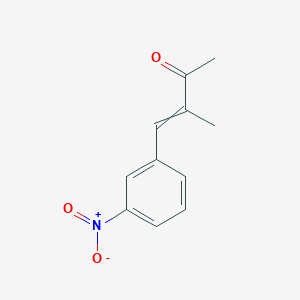
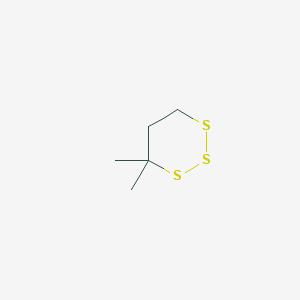
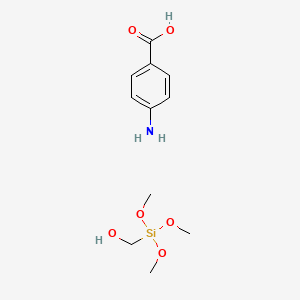

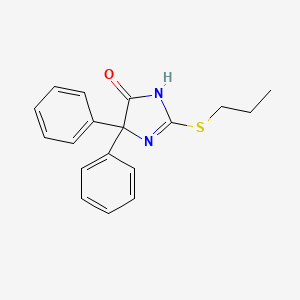
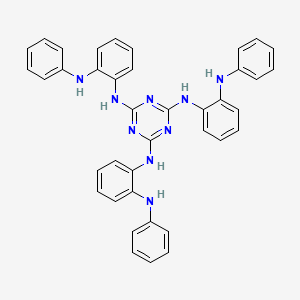
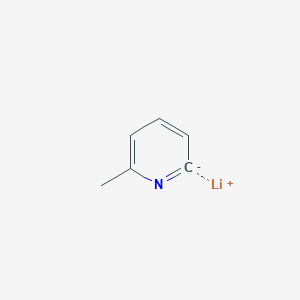
![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)


![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
![Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-](/img/structure/B14345437.png)

